molecular formula C11H11ClO2 B1588476 Ethyl 4-chlorocinnamate CAS No. 6048-06-2

Ethyl 4-chlorocinnamate

Cat. No. B1588476
M. Wt: 210.65 g/mol
InChI Key: MHZFMMSRIDAQIB-VMPITWQZSA-N
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Patent
US03956314

Procedure details

A mixture of 150 g. (2 mole) of nitroethane, 105 g. (0.5 mole) of ethyl-p-chlorocinnamate and 6.6 g. of Triton B (a 35% solution of trimethyl-benzyl-ammonium hydroxide in methanol) is heated for 20 hours at 80°C. After the reaction has finished, toluene is added, washing is carried out with a saturated solution of sodium chloride and the organic solution is dried and evaporated to dryness and the residue is distilled. Yield: 80%; B.P.: 150°-155°C./0.3 mm.Hg.
Name
nitroethane
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][CH3:5])([O-])=O.C(O[C:9](=[O:19])[CH:10]=[CH:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][CH:13]=1)C.[OH-].C[N+](C)(C)CC1C=CC=CC=1.C1(C)C=CC=CC=1>CO>[Cl:18][C:15]1[CH:14]=[CH:13][C:12]([CH:11]2[CH:4]([CH3:5])[NH:1][C:9](=[O:19])[CH2:10]2)=[CH:17][CH:16]=1 |f:2.3|

Inputs

Step One
Name
nitroethane
Quantity
2 mol
Type
reactant
Smiles
[N+](=O)([O-])CC
Step Two
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(C)OC(C=CC1=CC=C(C=C1)Cl)=O
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].C[N+](CC1=CC=CC=C1)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 150 g
WASH
Type
WASH
Details
washing
CUSTOM
Type
CUSTOM
Details
the organic solution is dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C1CC(NC1C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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